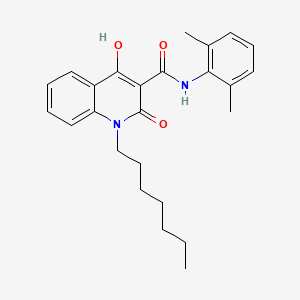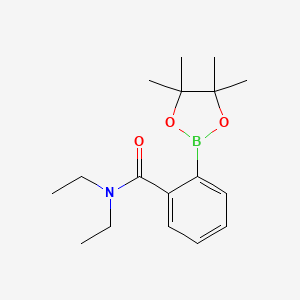![molecular formula C22H39NO3S B12056897 N,N-dicyclohexyl-1-[(2R,4R)-2-hydroxy-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl]methanesulfonamide CAS No. 96303-88-7](/img/structure/B12056897.png)
N,N-dicyclohexyl-1-[(2R,4R)-2-hydroxy-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dicyclohexyl-1-[(2R,4R)-2-hydroxy-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl]methanesulfonamide is a chiral compound with a complex structure. It is known for its applications in asymmetric synthesis and as a chiral building block in various chemical reactions. The compound’s unique bicyclic structure and the presence of a sulfonamide group make it an interesting subject for research in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dicyclohexyl-1-[(2R,4R)-2-hydroxy-7,7-dimethyl-1-bicyclo[22The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as NMR, HPLC, and LC-MS, are employed to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-dicyclohexyl-1-[(2R,4R)-2-hydroxy-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl]methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include ketones from oxidation, amines from reduction, and various substituted sulfonamides from nucleophilic substitution reactions .
Wissenschaftliche Forschungsanwendungen
N,N-dicyclohexyl-1-[(2R,4R)-2-hydroxy-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl]methanesulfonamide has several scientific research applications:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: Investigated for its potential as a chiral ligand in enzyme-catalyzed reactions.
Medicine: Explored for its potential in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its ability to control stereochemistry in chemical processes
Wirkmechanismus
The mechanism of action of N,N-dicyclohexyl-1-[(2R,4R)-2-hydroxy-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl]methanesulfonamide involves its interaction with molecular targets through its chiral centers. The compound can form hydrogen bonds and other non-covalent interactions with substrates, leading to the desired stereochemical outcomes in reactions. The sulfonamide group plays a crucial role in stabilizing transition states and intermediates during chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dicyclohexyl-(1S)-isoborneol-10-sulfonamide: Similar in structure but with different stereochemistry.
N,N-Dicyclohexyl-(1R)-isoborneol-10-sulfonamide: Another stereoisomer with distinct properties.
Uniqueness
N,N-dicyclohexyl-1-[(2R,4R)-2-hydroxy-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl]methanesulfonamide is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to act as a chiral auxiliary and its stability under various reaction conditions make it a valuable compound in synthetic organic chemistry .
Eigenschaften
CAS-Nummer |
96303-88-7 |
|---|---|
Molekularformel |
C22H39NO3S |
Molekulargewicht |
397.6 g/mol |
IUPAC-Name |
N,N-dicyclohexyl-1-[(2R,4R)-2-hydroxy-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl]methanesulfonamide |
InChI |
InChI=1S/C22H39NO3S/c1-21(2)17-13-14-22(21,20(24)15-17)16-27(25,26)23(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h17-20,24H,3-16H2,1-2H3/t17-,20-,22?/m1/s1 |
InChI-Schlüssel |
UOFKHCXOCUOSKA-IKQMYLSPSA-N |
Isomerische SMILES |
CC1([C@@H]2CCC1([C@@H](C2)O)CS(=O)(=O)N(C3CCCCC3)C4CCCCC4)C |
Kanonische SMILES |
CC1(C2CCC1(C(C2)O)CS(=O)(=O)N(C3CCCCC3)C4CCCCC4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide 2,2,2-trifluoroacetate](/img/structure/B12056820.png)




![3-[(tert-Butyldimethylsilyloxy)methyl]aziridine-2-carboxaldehyde dimer](/img/structure/B12056873.png)




![D-[UL-13C6]Mannitol](/img/structure/B12056903.png)

![5-Acetamido-3,5-dideoxynon-2-ulopyranonosyl-(2->3)hexopyranosyl-(1->3)-[6-deoxyhexopyranosyl-(1->4)]-2-acetamido-2-deoxyhexose](/img/structure/B12056912.png)
![N-[(E)-(5-bromo-2-prop-2-enoxyphenyl)methylideneamino]cyclohexanecarboxamide](/img/structure/B12056921.png)
